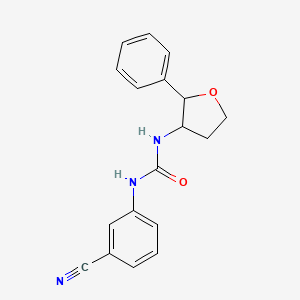
1-(2,6-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-(oxolan-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-(oxolan-2-yl)ethanone, also known as DIMBOA-Glc, is a compound found in maize plants. It is a secondary metabolite that is produced by the plant as a defense mechanism against pests and diseases. DIMBOA-Glc has been the subject of scientific research due to its potential as a natural pesticide and its effects on human health.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-(oxolan-2-yl)ethanone is not fully understood. It is believed that the compound works by disrupting the metabolic processes of pests and fungi. The compound has been found to inhibit the growth of fungi by interfering with the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,6-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-(oxolan-2-yl)ethanone has a range of biochemical and physiological effects. The compound has been found to have antioxidant and anti-inflammatory properties. It has also been found to have a protective effect against certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,6-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-(oxolan-2-yl)ethanone in lab experiments include its natural origin, its low toxicity, and its effectiveness against a wide range of pests and fungi. However, the compound has a low yield, and the extraction and purification process is time-consuming.
Direcciones Futuras
There are several future directions for research on 1-(2,6-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-(oxolan-2-yl)ethanone. One area of research is the development of new methods for the extraction and purification of the compound. Another area of research is the investigation of the compound's potential as a natural pesticide in agriculture. Additionally, research could be conducted on the compound's effects on human health, including its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of 1-(2,6-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-(oxolan-2-yl)ethanone involves the extraction of the compound from maize plants. The compound is then purified using various chromatographic techniques. The yield of the compound is low, and the process is time-consuming.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-(oxolan-2-yl)ethanone has been the subject of scientific research due to its potential as a natural pesticide. Studies have shown that the compound has insecticidal and antifungal properties. The compound has been found to be effective against a wide range of pests, including aphids, caterpillars, and mites.
Propiedades
IUPAC Name |
1-(2,6-dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-(oxolan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-5-6-15-14(8-11)17(10-12(2)20-15)16(18)9-13-4-3-7-19-13/h5-6,8,12-13H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINRDIRHZBESNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC(=C2)C)C(=O)CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chloropyrazol-1-yl)methyl]-5-(3-fluorophenyl)-1,3-oxazole](/img/structure/B7585138.png)

![5-[1-(2-Fluorophenyl)cyclopropyl]-3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7585161.png)
![2-[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B7585168.png)

![1-[2-(2-Chlorophenyl)ethyl]pyridin-2-one](/img/structure/B7585180.png)

![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)



![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)

